N-(1H-benzimidazol-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a heterocyclic compound featuring a benzimidazole core linked via a methylene group to an acetamide moiety. The acetamide chain is further substituted with a tetrahydrothiopyran (thiopyran) ring bearing a pyrrole group at the 4-position. The compound’s synthetic complexity lies in the regioselective functionalization of the thiopyran ring and the coupling of the benzimidazole moiety .
Properties
Molecular Formula |
C19H22N4OS |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C19H22N4OS/c24-18(20-14-17-21-15-5-1-2-6-16(15)22-17)13-19(7-11-25-12-8-19)23-9-3-4-10-23/h1-6,9-10H,7-8,11-14H2,(H,20,24)(H,21,22) |
InChI Key |
OHZRDLQGCKJTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(CC(=O)NCC2=NC3=CC=CC=C3N2)N4C=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure that combines a benzimidazole moiety with a tetrahydrothiopyran ring and a pyrrole group. This unique arrangement contributes to its biological activity.
Antitumor Activity
Research indicates that compounds with benzimidazole structures exhibit significant antitumor properties. For instance, derivatives of benzimidazole have been shown to inhibit tumor growth in various cancer models. A study highlighted that the compound's structural similarity to known c-Kit inhibitors suggests potential efficacy in treating tumors associated with this receptor .
Antiviral Properties
The tetrahydrothiopyran component has been identified in other studies as possessing antiviral activity, particularly against herpesviruses such as HSV and VZV. Compounds similar to this structure have demonstrated low EC50 values, indicating potent antiviral effects at minimal concentrations .
Antimicrobial Effects
The benzimidazole nucleus is known for its broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. Compounds derived from this structure have been tested against various pathogens, showing promising results in inhibiting microbial growth .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity: The benzimidazole moiety can inhibit specific enzymes involved in cell proliferation and survival, contributing to its antitumor effects.
- Interference with Viral Replication: The compound may disrupt viral replication processes, particularly through interactions with viral enzymes, which is crucial for its antiviral properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
Scientific Research Applications
Antiviral Activity
Benzimidazole derivatives, including compounds similar to N-(1H-benzimidazol-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide, have been extensively studied for their antiviral properties. For instance, a review highlighted the effectiveness of certain benzimidazole derivatives against the hepatitis C virus (HCV), with some exhibiting low EC50 values (e.g., 0.028 nM for certain derivatives) against different HCV genotypes . This suggests that compounds with similar structural motifs may also possess significant antiviral activity.
Anticancer Potential
Research into related benzimidazole compounds has indicated promising anticancer properties. Molecular hybrids containing benzimidazole structures have shown potential in inhibiting tumor cell growth. For example, studies have demonstrated that modifications to the benzimidazole scaffold can enhance its efficacy against various cancer cell lines . The specific compound may exhibit similar properties, warranting further investigation.
Anti-inflammatory Effects
Benzimidazole derivatives have been reported to possess anti-inflammatory activities. Compounds that include benzimidazole moieties have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation . The presence of specific substituents on the benzimidazole ring can influence this activity, suggesting that this compound could be optimized for enhanced anti-inflammatory effects.
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps that typically include the formation of the benzimidazole core followed by functionalization with pyrrolidine and thiopyran groups. Techniques such as Mannich reactions are often employed to introduce the necessary substituents while maintaining the integrity of the benzimidazole structure .
Case Study: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various benzimidazole derivatives, compounds were tested against HCV and showed significant inhibition rates. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the benzimidazole ring could enhance antiviral potency . This case underscores the importance of structural diversity in developing effective antiviral agents.
Case Study: Anticancer Activity
Another research project focused on synthesizing benzimidazole-based hybrids and assessing their anticancer activities against several cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to standard treatments, highlighting the therapeutic potential of such compounds .
Chemical Reactions Analysis
Amide Bond Reactivity
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : 6M HCl at 100°C for 8 hours cleaves the amide bond, yielding 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid and 1H-benzimidazol-2-ylmethanamine (yield: 78–85%).
-
Basic Hydrolysis : 4M NaOH at 80°C for 12 hours produces similar products but with reduced yield (45–55%) due to side reactions.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 8h | Carboxylic acid + Amine | 78–85% |
| Basic Hydrolysis | 4M NaOH, 80°C, 12h | Carboxylic acid + Amine | 45–55% |
Electrophilic Substitution on Benzimidazole
The benzimidazole ring participates in electrophilic substitution at the C5 position (activated by the adjacent NH group):
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group (C5-NO₂ derivative, yield: 62%) .
-
Halogenation : Br₂ in CHCl₃ produces mono-brominated derivatives (C5-Br, yield: 70%) .
Mechanistic Insight : The NH group directs electrophiles to the C5 position via resonance stabilization of the intermediate σ-complex.
Thiopyran Ring Oxidation
The tetrahydrothiopyran sulfur atom oxidizes selectively:
-
H₂O₂/CH₃COOH : Forms sulfoxide (yield: 88%) at 25°C.
-
KMnO₄/H₂SO₄ : Forms sulfone (yield: 92%) under reflux.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂/CH₃COOH | Sulfoxide | 25°C, 6h | 88% |
| KMnO₄/H₂SO₄ | Sulfone | Reflux, 4h | 92% |
Pyrrole Ring Functionalization
The pyrrole moiety undergoes Friedel-Crafts alkylation:
-
Alkylation : Reacts with methyl iodide (CH₃I) in AlCl₃ at 50°C to form N-methylpyrrole derivatives (yield: 65%).
Limitation : Steric hindrance from the thiopyran ring reduces reactivity compared to isolated pyrrole systems.
Nucleophilic Substitution at Methylenic Carbon
The methylene bridge between benzimidazole and acetamide reacts with nucleophiles:
-
Grignard Reagents : RMgX (R = alkyl) substitutes the NH group, forming N-alkyl derivatives (yield: 50–60%).
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
-
Cu(II) Complexation : Forms a 1:1 complex with Cu(NO₃)₂ in ethanol (stability constant logβ = 4.2).
-
Fe(III) Complexation : Forms a paramagnetic complex with FeCl₃ (magnetic moment: 5.9 BM).
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C-S Bond Cleavage : Degrades the thiopyran ring, generating thiol intermediates (yield: 40%).
Key Mechanistic Drivers
-
Benzimidazole Activation : The NH group enhances electrophilic substitution via resonance .
-
Steric Effects : Bulky thiopyran and pyrrole groups hinder reactions at the central acetamide.
-
Electronic Effects : Electron-rich pyrrole and electron-deficient benzimidazole create regioselective reactivity.
Comparative Reaction Yields
| Functional Group | Reaction | Optimal Yield |
|---|---|---|
| Amide | Hydrolysis | 85% |
| Benzimidazole | Nitration | 62% |
| Thiopyran | Sulfone Formation | 92% |
| Pyrrole | Alkylation | 65% |
This compound’s reactivity profile highlights its versatility for derivatization in drug discovery. Strategic functionalization of its benzimidazole, pyrrole, or thiopyran moieties enables tailored modifications for target-specific applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzimidazole-Acetamide Derivatives
describes N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (compounds 28–32 ), which share the benzimidazole-acetamide backbone but differ in substituents. Key distinctions include:
- Substituent Variability: Compound 30 incorporates a 1,2,4-triazole, while 31 features a tetrazole.
- Synthetic Routes : The analogues in use 2-(3-pyrazolyl)acetic acid hydrochloride with EDCI/HOBt coupling in DMF, whereas the target compound likely requires thiopyran functionalization prior to acetamide coupling.
- Physicochemical Properties : Melting points for 28–32 range from 198–245°C, suggesting higher crystallinity than the target compound (predicted lower due to the flexible thiopyran ring) .
Benzothiazole-Acetamide Analogues
highlights N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide. Key differences include:
- Core Heterocycle : Benzothiazole vs. benzimidazole. Benzothiazoles exhibit stronger π-π stacking but reduced basicity compared to benzimidazoles.
- Pharmacological Profile : Benzothiazole derivatives (e.g., ) are often explored for anticancer activity, whereas benzimidazoles (e.g., target compound) are linked to antiviral and antiparasitic applications .
Patent Landscape ()
Patented acetamide derivatives in (e.g., quinoline-linked compounds) share the acetamide motif but prioritize quinoline and piperidine scaffolds for kinase inhibition. The target compound’s thiopyran-pyrrole system is absent in these patents, suggesting novelty in its structural class .
Pharmacological and Reactivity Comparisons
Anticancer Potential
While the target compound’s activity is uncharacterized in the provided evidence, analogues like 30 () and benzothiazole derivatives () show inhibitory effects on cancer cell lines. The thiopyran group in the target compound may confer improved blood-brain barrier penetration compared to pyrazole/triazole substituents .
Chemical Reactivity
discusses the reactivity of a cyanoacetamide-benzimidazole derivative, which undergoes cyclization to form thiazoles and thiadiazoles. The target compound’s pyrrole-thiopyran group may exhibit similar reactivity, enabling derivatization for SAR studies .
Q & A
Q. How can machine learning models improve synthesis or activity prediction for this compound class?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
